N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide
Description
N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide is a hydrazone derivative featuring a 2,4-dichlorophenyl group and a 4-toluidino (4-methylaniline) moiety. Its structure combines electron-withdrawing chlorine atoms and a methyl-substituted aromatic ring, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C16H15Cl2N3O |
|---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C16H15Cl2N3O/c1-11-2-6-14(7-3-11)19-10-16(22)21-20-9-12-4-5-13(17)8-15(12)18/h2-9,19H,10H2,1H3,(H,21,22)/b20-9+ |
InChI Key |
YDSYIAPVXMQZRA-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-(4-toluidino)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Hydrazones
Key Observations :
Key Observations :
- Enzyme Inhibition: Dichlorophenyl-containing compounds (e.g., ) often exhibit moderate to strong enzyme inhibition, suggesting the target compound may share this trait. However, substituents like toluidino (methyl) might reduce potency compared to electron-deficient analogues .
- Antimicrobial Activity : Chlorine substituents correlate with enhanced antibacterial effects. The target compound’s dichlorophenyl group may confer activity against Gram-positive bacteria, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
